molecular formula C25H31FN2O2S B2772051 2-(Benzylthio)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone CAS No. 1705200-96-9

2-(Benzylthio)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone

Cat. No.: B2772051
CAS No.: 1705200-96-9
M. Wt: 442.59
InChI Key: XOVHXONVIXVGKU-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone is a potent and selective chemical probe targeting the Lysophosphatidic Acid (LPA) signaling pathway, specifically acting as an Autotaxin (ATX) inhibitor. Autotaxin is the primary enzyme responsible for the production of extracellular Lysophosphatidic acid, a bioactive lipid mediator that signals through specific G-protein-coupled receptors to promote cell proliferation, migration, and survival. By inhibiting ATX, this compound effectively suppresses LPA biosynthesis, making it an invaluable tool for investigating the role of the ATX-LPA axis in physiological and pathological processes. Its primary research applications include the study of cancer biology, particularly in the contexts of tumor progression, metastasis, and the tumor microenvironment, as the ATX-LPA pathway is frequently dysregulated in various cancers [Link: https://www.nature.com/articles/nrd2750]. Furthermore, this compound is utilized in immunological research to explore LPA's role in inflammation, fibrosis, and immune cell recruitment. Its specific structural features, including the bipiperidine moiety and fluorophenoxy group, contribute to its enhanced potency and selectivity profile compared to earlier-generation inhibitors, enabling researchers to dissect LPA-mediated signaling with high precision in complex in vitro and in vivo models.

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31FN2O2S/c26-23-8-4-5-9-24(23)30-22-12-16-27(17-13-22)21-10-14-28(15-11-21)25(29)19-31-18-20-6-2-1-3-7-20/h1-9,21-22H,10-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVHXONVIXVGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)ethanone typically involves multiple steps:

    Formation of the Benzylthio Group: This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis.

    Introduction of the Fluorophenoxy Group: This step involves the reaction of 2-fluorophenol with a suitable halogenated bipiperidine derivative under basic conditions.

    Coupling Reactions: The final step involves coupling the benzylthio intermediate with the fluorophenoxy-bipiperidine intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylthio)-1-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)ethanone may have applications in:

    Medicinal Chemistry: Potential as a lead compound for drug development due to its complex structure and potential biological activity.

    Biological Studies: Investigating its effects on various biological pathways and targets.

    Chemical Biology: Using it as a tool compound to study specific biochemical processes.

    Industrial Chemistry: Potential use in the synthesis of more complex molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)ethanone would depend on its specific biological targets. Generally, compounds with similar structures may interact with:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to specific receptors and altering their signaling pathways.

    Ion Channels: Modulating ion channel activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylthio)-1-(4-phenoxy-[1,4’-bipiperidin]-1’-yl)ethanone: Lacks the fluorine atom, which may affect its biological activity and chemical properties.

    2-(Benzylthio)-1-(4-(2-chlorophenoxy)-[1,4’-bipiperidin]-1’-yl)ethanone: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

Uniqueness

The presence of the fluorine atom in 2-(Benzylthio)-1-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)ethanone may enhance its metabolic stability, binding affinity to biological targets, and overall pharmacokinetic properties compared to its non-fluorinated analogs.

Q & A

Q. How can the synthesis of 2-(Benzylthio)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone be optimized for yield and purity?

Methodological Answer: Synthesis optimization involves multi-step reactions with careful control of:

  • Solvent selection (e.g., dichloromethane or acetonitrile for nucleophilic substitutions) .
  • Temperature modulation (e.g., 0–5°C for thioether formation to minimize side reactions) .
  • Catalyst use (e.g., triethylamine for deprotonation in coupling reactions) .
  • Purification techniques (e.g., column chromatography with hexane/EtOAc gradients, monitored via TLC) .
    Key intermediates, such as the bipiperidine scaffold and fluorophenoxy precursors, should be synthesized separately and characterized before final coupling .

Q. What analytical techniques are critical for structural characterization of this compound and its intermediates?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C-NMR for confirming substituent positions and stereochemistry (e.g., distinguishing bipiperidine conformers) .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • HPLC:
    • Purity assessment (>95% peak area at 254 nm) and retention time comparison with standards .
  • Elemental Analysis:
    • Carbon, hydrogen, and nitrogen content validation to confirm stoichiometry .

Q. What in vitro assays are recommended for initial screening of biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Dose-response studies (e.g., IC₅₀ determination) using fluorogenic substrates for kinases or proteases, referencing bipiperidine-based inhibitors .
  • Receptor Binding Assays:
    • Radioligand displacement assays (e.g., for GPCRs or neurotransmitter transporters) with ³H-labeled competitors .
  • Cytotoxicity Screening:
    • MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

  • Core Modifications:
    • Systematic substitution of benzylthio, fluorophenoxy, or bipiperidine groups (e.g., replacing fluorine with chlorine or methoxy) .
  • Computational Pre-screening:
    • Molecular docking (AutoDock Vina) to predict binding affinities to targets like serotonin receptors or β-secretase .
  • Biological Validation:
    • Parallel synthesis of 10–20 derivatives for in vitro testing, focusing on logP, polar surface area, and ADMET properties .

Q. How to resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

  • Experimental Replication:
    • Standardize assay conditions (e.g., buffer pH, ATP concentration in kinase assays) .
  • Orthogonal Assays:
    • Cross-validate using SPR (surface plasmon resonance) for binding kinetics and cell-based functional assays (e.g., cAMP modulation) .
  • Data Normalization:
    • Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate inter-laboratory variability .

Q. What computational strategies are effective for predicting metabolic stability and toxicity?

Methodological Answer:

  • In Silico Tools:
    • SwissADME: Predict cytochrome P450 interactions and permeability .
    • ProTox-II: Estimate hepatotoxicity and mutagenicity based on structural alerts .
  • Molecular Dynamics (MD):
    • Simulate ligand-receptor binding stability (NAMD/GROMACS) to identify metabolically labile sites (e.g., benzylthio oxidation) .

Comparative Analysis of Structural Analogs

Compound NameKey Structural FeaturesReported ActivityReference
2-(4-Chlorophenoxy)-1-(4-(2-fluorophenoxy)-bipiperidinyl)ethanoneChlorophenoxy, bipiperidineAntimicrobial, kinase inhibition
2-(2-Fluorophenoxy)-1-(4-pyridinylthio-piperidinyl)ethanonePyridinylthio, fluorophenoxyNeurotransmitter modulation
1-(2-Chloro-6-fluorophenyl)-bipiperidinyl ethanoneChloro-fluorophenyl, enaminoneAntiproliferative

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